molecular formula C11H13ClN2O5 B14465669 5-(1-Chlorovinyl)-dUrd CAS No. 69304-46-7

5-(1-Chlorovinyl)-dUrd

Cat. No.: B14465669
CAS No.: 69304-46-7
M. Wt: 288.68 g/mol
InChI Key: FQRIBMHYAICHAB-DJLDLDEBSA-N
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Description

5-(1-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog derived from uracil This compound is characterized by the presence of a chlorovinyl group at the 5-position of the uracil ring

Preparation Methods

The synthesis of 5-(1-Chlorovinyl)-2’-deoxyuridine typically involves the following steps:

Chemical Reactions Analysis

5-(1-Chlorovinyl)-2’-deoxyuridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(1-Chlorovinyl)-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or induce mutations, thereby disrupting DNA synthesis and repair processes. This makes it a valuable tool in studying DNA polymerase activity and the effects of DNA damage .

Comparison with Similar Compounds

5-(1-Chlorovinyl)-2’-deoxyuridine can be compared with other halogenated nucleoside analogs, such as:

Each of these compounds has unique properties that make them suitable for specific applications in research and medicine.

Properties

CAS No.

69304-46-7

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

5-(1-chloroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13ClN2O5/c1-5(12)6-3-14(11(18)13-10(6)17)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,1-2,4H2,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

FQRIBMHYAICHAB-DJLDLDEBSA-N

Isomeric SMILES

C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)Cl

Canonical SMILES

C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)Cl

Origin of Product

United States

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